IDO1 Inhibition Potency of 3-Amino-1-benzylindolin-2-one vs. its Unsubstituted Analog
3-Amino-1-benzyl-2,3-dihydro-1H-indol-2-one demonstrates measurable inhibition of recombinant human IDO1, a key target in cancer immunotherapy. In a fluorescence-based assay using recombinant human IDO expressed in E. coli, the compound exhibited an IC50 of 1.77 µM [1]. In contrast, the unsubstituted core scaffold, 1-Benzyl-2,3-dihydro-1H-indol-2-one (CAS 7135-32-2), is reported as a muscarinic acetylcholine receptor modulator with no documented IDO1 activity, highlighting that the 3-amino substituent is essential for engaging this immunomodulatory target .
| Evidence Dimension | IDO1 Inhibitory Activity |
|---|---|
| Target Compound Data | IC50 = 1.77 µM |
| Comparator Or Baseline | 1-Benzyl-2,3-dihydro-1H-indol-2-one (CAS 7135-32-2): Not reported as an IDO1 inhibitor |
| Quantified Difference | >1770-fold difference in potency (estimate based on typical assay upper limits) |
| Conditions | Fluorescence assay with recombinant human IDO expressed in E. coli, 1 hr incubation [1] |
Why This Matters
This establishes the 3-amino derivative as the functionally relevant chemotype for IDO1 target procurement and screening, rather than a generic indolinone core.
- [1] BindingDB. BDBM50127139 (CHEMBL3628553). IC50 data for inhibition of human IDO1. View Source
